7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
7-Chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromene-pyrimidine scaffold with a thione group at position 4 and a substituted phenyl ring at position 2. Chromeno[2,3-d]pyrimidine derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . The 7-chloro substituent and 3-ethoxy-2-hydroxyphenyl moiety likely influence solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-2-24-15-5-3-4-12(16(15)23)17-21-18-13(19(26)22-17)9-10-8-11(20)6-7-14(10)25-18/h3-8,23H,2,9H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLUPAUYJLWFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 7-chloro-4-hydroxyquinoline in the presence of a base, followed by cyclization and thiolation reactions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), and alkoxides (ROH) in solvents like ethanol or DMF.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes like dihydrofolate reductase (DHFR), kinases, and receptors involved in cell signaling pathways.
Pathways Involved: Inhibition of DNA synthesis, modulation of inflammatory pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Biological Activity
7-Chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H15ClN2O3 with a molecular weight of 354.7870 g/mol. The compound features a chromeno-pyrimidine core structure that is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of various substituted phenolic compounds with pyrimidine derivatives. For instance, the synthesis can be achieved through methods involving cyclization reactions that form the chromeno-pyrimidine structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives, which share structural similarities with our compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines:
- MDA-MB-231 Cells : A study reported that certain thieno[2,3-d]pyrimidine derivatives demonstrated IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells, indicating potent inhibitory activity against breast cancer cells .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound I | MDA-MB-231 | 27.6 | |
| Compound II | MDA-MB-231 | 29.3 | |
| 7-Chloro Compound | MDA-MB-231 | TBD* | TBD* |
*Note: TBD indicates that specific experimental data for the target compound is not yet published.
The anticancer mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth and metastasis. For instance, compounds similar to 7-chloro derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling pathways . These pathways are crucial for tumor proliferation and angiogenesis.
Structure-Activity Relationships (SAR)
The biological activity of chromeno-pyrimidine derivatives appears to be influenced by the presence and position of substituents on the aromatic rings. Electron-withdrawing groups tend to enhance cytotoxicity by stabilizing reactive intermediates or facilitating interactions with biological targets.
Case Studies
- Yong et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various tumor cell lines. The study found that modifications on the phenyl ring significantly affected the potency of these compounds .
- Elmongy et al. (2022) focused on the inhibitory activity of thieno[2,3-d]pyrimidines against breast cancer and non-small cell lung cancer cells, reporting inhibition rates between 43% and 87% depending on the specific derivative tested .
Q & A
Q. What are the optimized synthetic routes for 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-chromeno[2,3-d]pyrimidine-4-thione?
The synthesis typically involves multi-step reactions starting from readily available precursors. For example, highlights microwave-assisted synthesis as a method to accelerate reaction rates and improve yields for analogous chromeno[2,3-d]pyrimidine derivatives. Key steps include:
- Cyclocondensation : Reacting substituted chalcones with thiourea or thioamide derivatives under acidic or basic conditions.
- Functionalization : Introducing the 3-ethoxy-2-hydroxyphenyl group via nucleophilic substitution or coupling reactions.
- Thione formation : Using potassium thiocyanate (KSCN) in acetone or methanol under reflux, as demonstrated in for dihydropyrimidine-thiones.
Methodological tip: Optimize solvent polarity (e.g., acetone vs. methanol) and reaction time to minimize side products.
Q. How can the structural conformation of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and detail SC-XRD protocols for dihydropyrimidine-thiones, revealing:
- Envelope conformation : The pyrimidine ring adopts a non-planar structure with deviations (e.g., 0.441 Å for methyl-bearing carbons) .
- Dihedral angles : The hydroxyphenyl substituent forms angles >85° with the chromeno-pyrimidine core, influencing steric interactions .
Alternative methods include NMR (e.g., NOESY for spatial proximity analysis) and DFT calculations to predict bond angles and compare with experimental data.
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
and suggest starting with:
- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Antimicrobial activity : Employ disc diffusion or microdilution methods against Gram-positive/negative bacteria.
Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of thione formation in its synthesis?
Density Functional Theory (DFT) studies can model reaction pathways. For example:
- Transition state analysis : Identify energy barriers for thiourea cyclization using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Solvent effects : Simulate polar solvents (e.g., acetone) to assess their role in stabilizing intermediates, as seen in for analogous systems .
Tip: Combine with experimental kinetics (e.g., in-situ IR spectroscopy) to validate computational predictions.
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions or impurities. Solutions include:
- Purity validation : Use HPLC-MS (≥95% purity) and elemental analysis (e.g., %C, %H matching theoretical values) .
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 μM) to rule out false positives/negatives.
- Target specificity : Employ CRISPR-edited cell lines to confirm on-target effects (e.g., knockout of proposed kinase targets).
Q. How does the 3-ethoxy-2-hydroxyphenyl substituent influence binding to biological targets?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) can predict interactions:
- Hydrogen bonding : The hydroxyl group may bind catalytic residues (e.g., serine in proteases).
- Hydrophobic pockets : The ethoxy group could occupy lipophilic regions, as observed in for structurally similar thieno-pyrimidines .
Experimental validation: Synthesize analogs (e.g., methoxy vs. ethoxy) and compare IC₅₀ values to assess substituent effects.
Q. What advanced techniques characterize its solid-state stability and polymorphism?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >250°C indicates thermal stability).
- Powder X-ray Diffraction (PXRD) : Identify polymorphic forms by comparing experimental and simulated patterns (Mercury software).
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, critical for formulation studies.
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Chromeno-Pyrimidine Derivatives
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Microwave, 120°C, 30 min | 75–85 | |
| Thione Formation | KSCN in acetone, reflux, 3 hr | 60–70 | |
| Purification | Recrystallization (MeOH) | >95 purity |
Q. Table 2: Computational vs. Experimental Bond Lengths (Å)
| Bond | DFT (B3LYP) | SC-XRD | Deviation |
|---|---|---|---|
| C=S | 1.68 | 1.67 | 0.01 |
| C-O (ethoxy) | 1.43 | 1.41 | 0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
